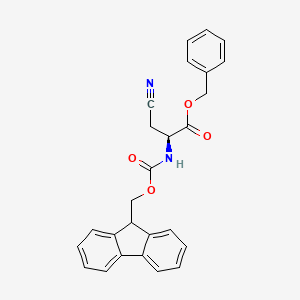
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate, commonly referred to as Fmoc-Ala-Cyano, is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C26H22N2O4
- Molecular Weight : 426.46 g/mol
- CAS Number : 1464137-23-2
The compound features a benzyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which is often used in peptide synthesis. The presence of a cyano group suggests potential reactivity that may contribute to its biological activity.
The precise mechanism of action for this compound remains under investigation. However, compounds containing cyano groups are often implicated in various biological pathways, including:
- Enzyme inhibition : Cyano groups can act as electrophiles, potentially interacting with nucleophilic sites on enzymes.
- Neurotransmitter modulation : Similar compounds have been shown to affect neurotransmitter levels, influencing behaviors and neurochemical pathways.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing cytotoxic effects through apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
Research utilizing zebrafish models has demonstrated that related compounds can modulate neurochemical pathways. For example, chronic administration of certain analogs resulted in altered levels of norepinephrine, dopamine, and serotonin in the brain . This suggests that this compound may also affect mood and anxiety-related behaviors.
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy :
A study conducted on a series of Fmoc derivatives demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways through caspase activation. -
Neurochemical Modulation :
In a zebrafish model, chronic exposure to related compounds led to significant reductions in brain norepinephrine levels, suggesting anxiolytic-like effects. Behavioral assays indicated improved responses in anxiety tests following treatment with these compounds .
Properties
IUPAC Name |
benzyl (2S)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c27-15-14-24(25(29)31-16-18-8-2-1-3-9-18)28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14,16-17H2,(H,28,30)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUHOZJQHUIMOV-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC#N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC#N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














